molecular formula C10H10BrFO3 B14027071 Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate

Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate

Cat. No.: B14027071
M. Wt: 277.09 g/mol
InChI Key: MMLBMOAZWQTSDC-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is an organic compound with the molecular formula C10H10BrFO3 It is a derivative of benzoic acid, featuring a bromine, fluorine, hydroxyl, and methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-hydroxy-5-methylbenzoic acid, followed by esterification with ethanol. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Hydrolysis: Acidic or basic conditions can be employed, using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Products depend on the nucleophile used, such as iodo- or chloro-derivatives.

    Oxidation: The major product would be 4-bromo-2-fluoro-3-oxo-5-methylbenzoic acid.

    Reduction: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzyl alcohol.

    Hydrolysis: The major product would be 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoic acid.

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Material Science: Its derivatives can be used in the development of new materials with specific properties.

    Biological Studies: It can be used to study the effects of halogenated benzoates on biological systems.

    Industrial Chemistry: It serves as a precursor for the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The presence of halogens can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug design.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-bromo-3-hydroxy-5-methylbenzoate
  • Ethyl 4-bromo-5-fluoro-2-methylbenzoate
  • Ethyl 3-bromo-5-fluoro-2-hydroxy-4-methoxybenzoate

Uniqueness

Ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of bromine, fluorine, and hydroxyl groups on the benzene ring provides distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C10H10BrFO3

Molecular Weight

277.09 g/mol

IUPAC Name

ethyl 4-bromo-2-fluoro-3-hydroxy-5-methylbenzoate

InChI

InChI=1S/C10H10BrFO3/c1-3-15-10(14)6-4-5(2)7(11)9(13)8(6)12/h4,13H,3H2,1-2H3

InChI Key

MMLBMOAZWQTSDC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C)Br)O)F

Origin of Product

United States

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